

Application Notes and Protocols for Electrophysiological Studies with PRX-07034 Hydrochloride

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Compound of Interest

Compound Name: PRX-07034 hydrochloride

Cat. No.: B1679804

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting electrophysiological studies with **PRX-07034 hydrochloride**, a potent and selective 5-HT6 receptor antagonist. This document outlines the pharmacological profile of PRX-07034, detailed protocols for key electrophysiological experiments, and expected outcomes based on studies of similar 5-HT6 receptor antagonists.

Introduction to PRX-07034 Hydrochloride

PRX-07034 is a high-affinity antagonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system.^{[1][2]} The 5-HT6 receptor is a promising target for cognitive enhancement and the treatment of neurodegenerative and psychiatric disorders. Blockade of the 5-HT6 receptor has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.^[3] PRX-07034 has demonstrated pro-cognitive effects in preclinical models, making it a valuable tool for investigating the role of the 5-HT6 receptor in neuronal function.^{[1][2][4]}

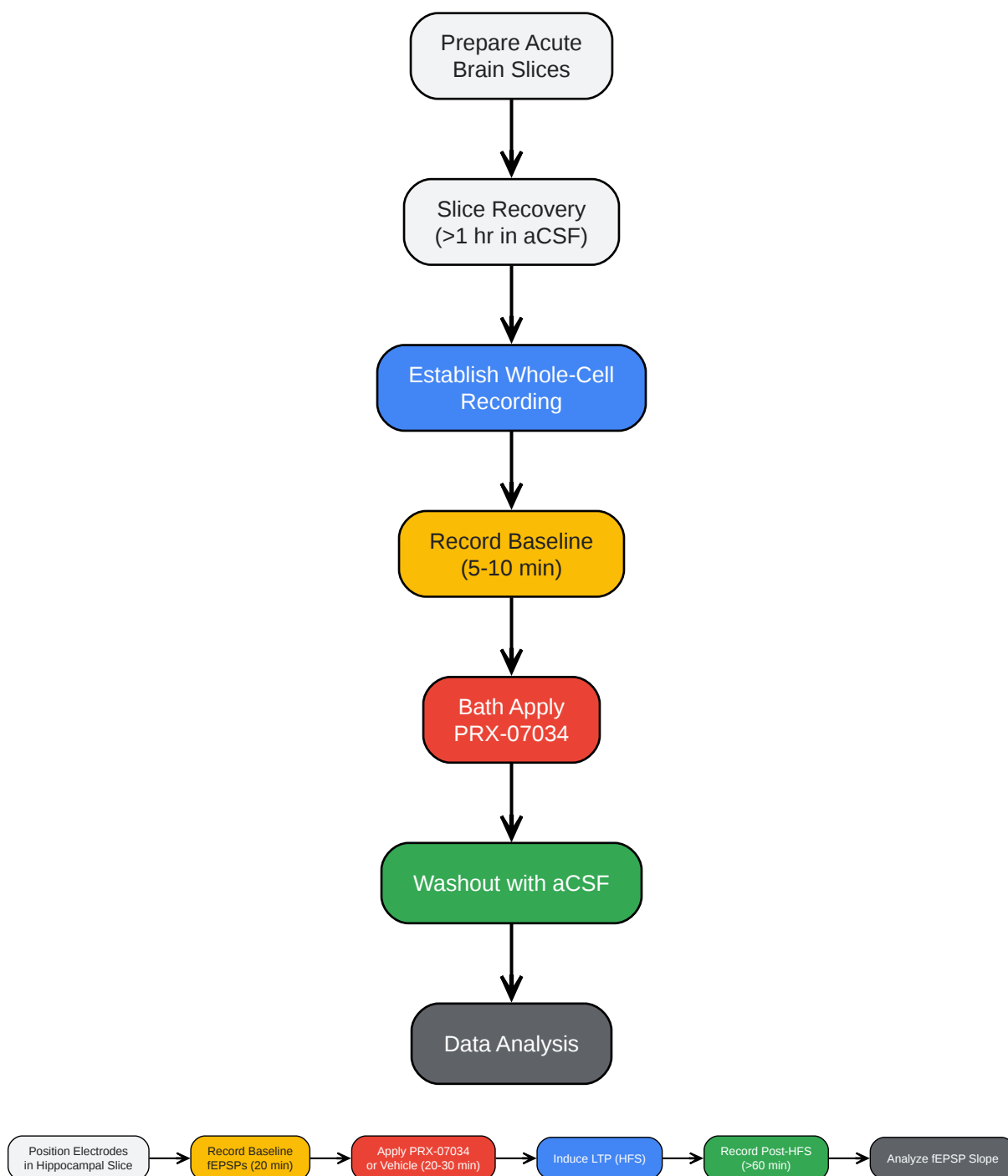
Pharmacological Profile of PRX-07034

A clear understanding of the binding affinity and functional activity of PRX-07034 is essential for designing and interpreting electrophysiological experiments.

| Parameter | Value | Reference |
|--|---|---|
| Binding Affinity (K _i) | 4-8 nM | [1] [2] |
| Functional Antagonism (IC ₅₀) | 19 nM | [1] [2] [5] |
| Selectivity | >100-fold for 5-HT ₆ over 68 other GPCRs, ion channels, and transporters | [1] |
| Notable Off-Target Binding (K _i) | Dopamine D ₃ : 71 nM, 5-HT _{1B} : 260 nM | [1] [2] |

Signaling Pathway and Mechanism of Action

The 5-HT₆ receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, PRX-07034 blocks this constitutive activity and prevents the binding of the endogenous agonist serotonin (5-HT), thereby reducing cAMP production. This modulation of the cAMP pathway is thought to underlie the downstream effects on neuronal excitability and synaptic plasticity.



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